molecular formula C22H14ClF2NO3S B2869396 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866810-25-5

3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2869396
CAS No.: 866810-25-5
M. Wt: 445.86
InChI Key: FJHZBKPIHVUJFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This quinolin-4-one derivative features a 4-chlorobenzenesulfonyl group at position 3, a fluorine atom at position 6, and a 3-fluorobenzyl substituent at position 1 of the quinolinone core. The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogen bonding and hydrophobic interactions .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClF2NO3S/c23-15-4-7-18(8-5-15)30(28,29)21-13-26(12-14-2-1-3-16(24)10-14)20-9-6-17(25)11-19(20)22(21)27/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHZBKPIHVUJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline core, followed by the introduction of the sulfonyl, chlorophenyl, and fluorophenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic substituents.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural differences and hypothesized effects:

Compound Name Substituent at Position 3 (Sulfonyl Group) Substituent at Position 6 Substituent at Position 1 (Benzyl Group) Key Hypothesized Effects
Target Compound : 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one 4-Chlorobenzenesulfonyl Fluoro 3-Fluorobenzyl - 4-Cl on sulfonyl: Enhances halogen bonding and electron-withdrawing effects.
- 3-Fluorobenzyl : Balances hydrophobicity and steric demands.
- 6-F : Improves metabolic stability and membrane permeability.
: 3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one 3-Chlorobenzenesulfonyl Fluoro 4-Methylbenzyl - 3-Cl vs. 4-Cl: Alters spatial orientation of sulfonyl group, potentially reducing halogen bonding efficiency.
- 4-Methylbenzyl : Increases lipophilicity but reduces polarity.
- 7-Diethylamino : Enhances solubility but may introduce steric hindrance.
: 3-(Benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one Benzenesulfonyl (no Cl) Fluoro 4-Methylbenzyl - No Cl on sulfonyl: Reduces electron-withdrawing effects, possibly decreasing reactivity.
- 4-Methylbenzyl : Similar to but lacks fluorine’s electronegativity. Simpler structure may lower potency.
: 1-[(2-Chlorophenyl)methyl]-6-methoxy-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one 4-Isopropylbenzenesulfonyl Methoxy 2-Chlorobenzyl - 4-Isopropyl : Introduces steric bulk, potentially hindering binding.
- 6-Methoxy : Increases electron density and lipophilicity compared to fluoro.
- 2-Chlorobenzyl : Alters spatial positioning of Cl vs. 3-F in target.

Key Research Findings and Hypotheses

a. Electronic and Steric Effects

  • Sulfonyl Substituents : The 4-chloro group in the target compound likely enhances electron-withdrawing effects compared to 3-chloro () or unsubstituted benzenesulfonyl (). This could improve binding to targets requiring polarized sulfonyl groups, such as kinases or proteases .
  • Benzyl Group Variations: The 3-fluorobenzyl group in the target compound offers a balance between hydrophobicity and steric profile. The 2-chlorobenzyl group () may create unfavorable steric clashes in certain binding pockets .

b. Solubility and Pharmacokinetics

  • Diethylamino Group (): The 7-diethylamino substituent in ’s compound likely improves aqueous solubility due to its basic nature, but its bulkiness might reduce membrane permeability compared to the target compound .
  • Methoxy vs. Fluoro () : The 6-methoxy group in increases lipophilicity and electron donation, which could slow metabolic degradation but reduce selectivity compared to the target’s 6-fluoro group .

c. Metabolic Stability

  • Fluorine Substitutions : The 6-fluoro and 3-fluorobenzyl groups in the target compound may enhance metabolic stability by resisting oxidative metabolism, a common advantage of fluorinated pharmaceuticals. This contrasts with ’s methoxy group, which is prone to demethylation .

Biological Activity

The compound 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one belongs to the class of dihydroquinoline derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
  • Molecular Formula : C19H16ClF2N1O2S
  • Molecular Weight : 395.85 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Modulation of Receptor Activity : The quinoline moiety can interact with various receptors, potentially leading to altered signaling pathways.

Antimicrobial Activity

Research indicates that dihydroquinoline derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. In vitro studies have shown:

  • Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria.

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies. Its mechanism involves:

  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to cell death.
  • Cell Cycle Arrest : Studies indicate that it can induce G2/M phase arrest in cancer cell lines.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various dihydroquinoline derivatives, including the target compound. Results indicated a significant reduction in bacterial viability compared to controls .
  • Evaluation of Anticancer Activity :
    • In a study published in Cancer Letters, researchers assessed the cytotoxic effects of the compound on human cancer cell lines (e.g., MCF-7 and HeLa). The results demonstrated a dose-dependent decrease in cell viability with IC50 values calculated at approximately 25 µM .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineEffectiveness (MIC/IC50)Reference
AntimicrobialGram-positive bacteria10 - 50 µg/mL
AntimicrobialGram-negative bacteria20 - 40 µg/mL
AnticancerMCF-7 (breast cancer)IC50 ~ 25 µM
AnticancerHeLa (cervical cancer)IC50 ~ 30 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.